5-Chloro-8-nitroquinoline
Overview
Description
5-Chloro-8-nitroquinoline: is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-nitroquinoline typically involves the nitration of 5-chloroquinoline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective nitration at the 8-position of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-8-nitroquinoline can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 5-Chloro-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-8-nitroquinoline is used as an intermediate in the synthesis of various quinoline derivatives
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against a range of bacterial and fungal pathogens.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimalarial, and antiviral activities. They are also explored as inhibitors of specific enzymes involved in disease pathways.
Industry: this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-8-nitroquinoline and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, some derivatives act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth.
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a nitro group.
8-Nitroquinoline: Lacks the chlorine atom at the 5-position.
5,8-Dichloroquinoline: Contains two chlorine atoms at the 5 and 8 positions instead of a nitro group.
Uniqueness: 5-Chloro-8-nitroquinoline is unique due to the presence of both a chlorine atom and a nitro group on the quinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
5-chloro-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPLGHWWKFRKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287575 | |
Record name | 5-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832910 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6942-98-9 | |
Record name | 6942-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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